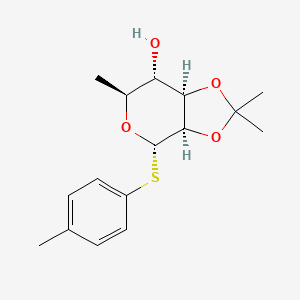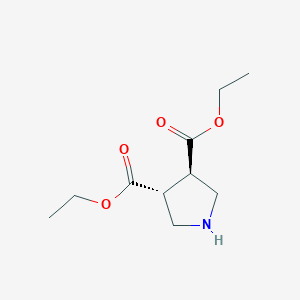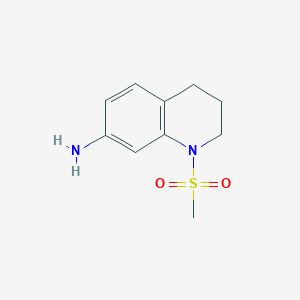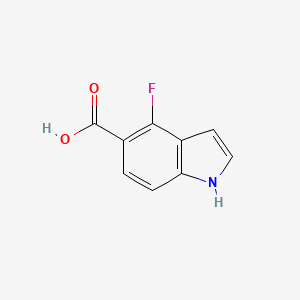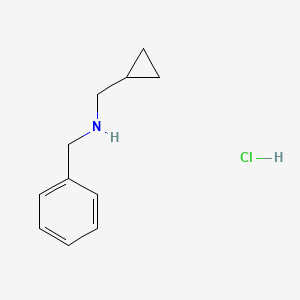![molecular formula C13H15NO3 B3043765 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid CAS No. 915302-94-2](/img/structure/B3043765.png)
5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid” is a compound with a molecular weight of 233.27 . It has been synthesized as a potential antibacterial drug . The compound has also been studied for its potential beneficial impact in skin oxidative damage models .
Synthesis Analysis
A number of 5-oxo-1-phenyl-4- (substituted methyl) pyrrolidine-3-carboxylic acid derivatives bearing pyrrolidine ring and methylamino residues in their structure were synthesized . The synthesis of these compounds was reported in various studies .
Molecular Structure Analysis
The molecular structure of “5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid” has been established by UV-Vis absorption spectroscopy, IR, 1 H, 13 C NMR and mass spectroscopy . The InChI code of the compound is 1S/C13H15NO3/c1-9 (10-5-3-2-4-6-10)14-8-11 (13 (16)17)7-12 (14)15/h2-6,9,11H,7-8H2,1H3, (H,16,17)/t9-,11?/m1/s1 .
Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used as a new organocatalyst for organic reactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.26 g/mol. It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count. It also has 3 rotatable bond count .
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Study
5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid has been investigated for its spectroscopic properties using techniques such as FT-IR, NMR, UV, and various quantum chemical methods. This research focused on properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and more, providing valuable insights for further applications in scientific research (Devi, Bishnoi, & Fatma, 2020).
Potential Antibacterial Applications
A study synthesizing derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid revealed its potential as an antibacterial drug. These compounds, featuring pyrrolidine ring and methylamino residues, were tested against gram-positive and gram-negative bacteria, showing moderate to good activity against microbes like Staphylococcus aureus and Pseudomonas aeruginosa (Devi et al., 2018).
Chiral Resolution Agents
Enantiomers of a similar compound, (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid, have been utilized as chiral resolving agents. They showed potential in chromatographic separation of diastereomeric amides and esters, and in the enantioselective reduction of prochiral imines (Piwowarczyk et al., 2008).
Antibiotic Synthesis
Another related compound, (1R,5S,6S)-2-[(3S,5S)-5-substituted pyrrolidin-3-ylthio]-6-[(1R)-1-hydroxyethyl]-1-methylcarbapen-2-em-3-carboxylic acid, has been synthesized and shown to exhibit potent antibacterial activity against various bacteria, including Pseudomonas aeruginosa (Iso et al., 1996).
Structural Characterization
Research involving the structural characterization of compounds like 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a biologically evaluated potential antineoplastic agent, contributes to understanding the molecular conformation and interactions, which is essential for developing pharmaceutical applications (Banerjee et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGKWSDAMXTRHE-BFHBGLAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



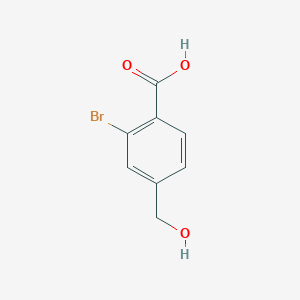

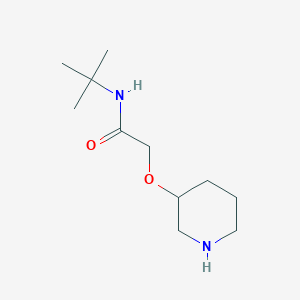
![3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole](/img/structure/B3043686.png)

